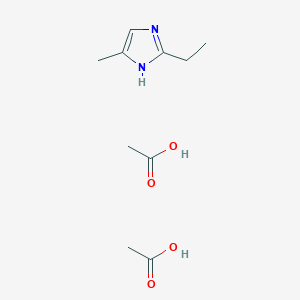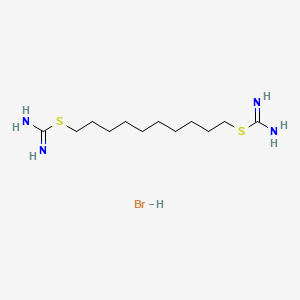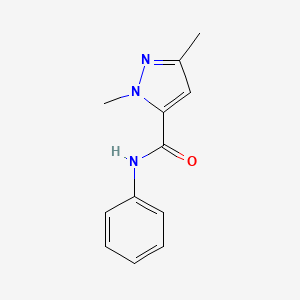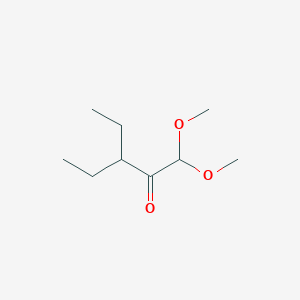
2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound characterized by its unique structure, which includes a trichloroethyl group attached to an isoindole dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with trichloroethyl reagents under controlled conditions. One common method includes the reaction of isoindole-1,3-dione with 1,2,2-trichloroethane in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated isoindole derivatives, while reduction can produce partially dechlorinated compounds.
Aplicaciones Científicas De Investigación
2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trichloroethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,2-Trichloroethyl derivatives: Compounds with similar trichloroethyl groups but different core structures.
Isoindole derivatives: Compounds with similar isoindole cores but different substituents.
Uniqueness
2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of its trichloroethyl group and isoindole dione core
Propiedades
Número CAS |
63037-44-5 |
|---|---|
Fórmula molecular |
C10H6Cl3NO2 |
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
2-(1,2,2-trichloroethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H6Cl3NO2/c11-7(12)8(13)14-9(15)5-3-1-2-4-6(5)10(14)16/h1-4,7-8H |
Clave InChI |
WZSDFITYNHPKTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)

![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)

![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)

![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)


![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)

